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Compound of Interest

Compound Name: Methyl L-pyroglutamate

Cat. No.: B555319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
L-Pyroglutamate, a derivative of L-pyroglutamic acid. The information enclosed is intended to

support research and development activities by offering detailed spectroscopic data (NMR, IR,

MS) and the corresponding experimental protocols.

Introduction to Methyl L-Pyroglutamate
Methyl L-pyroglutamate, also known as (S)-Methyl 5-oxopyrrolidine-2-carboxylate, is a cyclic

amino acid derivative. It serves as a valuable chiral building block in the synthesis of various

pharmaceutical compounds and is of significant interest in medicinal chemistry and drug

discovery. Understanding its structural and chemical properties through spectroscopic analysis

is fundamental for its application in complex organic synthesis.

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for Methyl L-Pyroglutamate. The data is summarized in structured

tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and
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carbon framework of Methyl L-Pyroglutamate.

Table 1: ¹H NMR Spectroscopic Data for Methyl L-Pyroglutamate

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.20 dd ~8.0, ~4.0 H-2 (α-CH)

~3.75 s - -OCH₃

~2.50 - 2.30 m - H-3, H-4 (CH₂)

~2.20 - 2.00 m - H-3, H-4 (CH₂)

~6.50 br s - N-H

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. Data is compiled from publicly available spectra. Specific peak assignments are

based on typical chemical shift values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for Methyl L-Pyroglutamate

Chemical Shift (δ) ppm Assignment

~175.0 C-5 (Amide C=O)

~172.0 C-1 (Ester C=O)

~56.0 C-2 (α-CH)

~52.0 -OCH₃

~29.0 C-4 (CH₂)

~25.0 C-3 (CH₂)

Note: As a direct experimental ¹³C NMR spectrum for Methyl L-Pyroglutamate was not readily

available, these chemical shifts are predicted based on the structure and data from the parent

compound, L-pyroglutamic acid.[1][2]
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

key vibrational frequencies for Methyl L-Pyroglutamate are presented below.

Table 3: FT-IR Spectroscopic Data for Methyl L-Pyroglutamate

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch (Amide)

~2950 Medium C-H Stretch (Aliphatic)

~1740 Strong C=O Stretch (Ester)

~1680 Strong C=O Stretch (Amide, Lactam)

~1440 Medium C-H Bend (CH₂)

~1260 Strong C-O Stretch (Ester)

Note: These are characteristic absorption bands for the functional groups present in Methyl L-
Pyroglutamate and are based on general IR correlation tables.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for Methyl L-Pyroglutamate

m/z Proposed Fragment Ion

143 [M]⁺ (Molecular Ion)

112 [M - OCH₃]⁺

84 [M - COOCH₃]⁺

56 [C₃H₄O]⁺ or [C₃H₂N]⁺
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Note: The fragmentation pattern is a plausible pathway under electron ionization (EI)

conditions, based on the structure of Methyl L-Pyroglutamate.

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Methyl L-Pyroglutamate in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of a

reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds,

relaxation delay of 2-10 seconds. A larger number of scans will be required compared to

¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts relative to the reference standard.

FT-IR Spectroscopy Protocol
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Sample Preparation (Neat Liquid):

Place a small drop of liquid Methyl L-Pyroglutamate between two salt plates (e.g., NaCl

or KBr).

Gently press the plates together to form a thin film.

Sample Preparation (Solution):

Dissolve the sample in a suitable transparent solvent (e.g., chloroform, carbon

tetrachloride). The solvent should not have strong absorptions in the regions of interest.

Place the solution in a liquid sample cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty salt plates or the solvent-filled cell.

Record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of Methyl L-Pyroglutamate in a volatile

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such

as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a

liquid chromatography (LC) system. The ESI source will generate protonated molecules
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[M+H]⁺.

EI-MS: Introduce the sample (typically after vaporization) into the EI source, where it is

bombarded with high-energy electrons to generate a molecular ion [M]⁺ and various

fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of Methyl
L-Pyroglutamate.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Methyl L-Pyroglutamate.

Start: Pure Sample

Sample Preparation:
- Dissolve in deuterated solvent

- Add TMS reference

¹H NMR Acquisition:
- Set parameters

- Acquire FID

¹³C NMR Acquisition:
- Set parameters

- Acquire FID

¹H Data Processing:
- Fourier Transform

- Phasing & Baseline Correction

¹³C Data Processing:
- Fourier Transform

- Phasing & Baseline Correction

Spectral Analysis:
- Peak picking

- Integration (¹H)
- Chemical shift assignment

End: Structural Information

Click to download full resolution via product page

Caption: Detailed workflow for NMR spectroscopic experiments.

Conclusion
This technical guide provides essential spectroscopic data and standardized protocols for the

analysis of Methyl L-Pyroglutamate. The presented NMR, IR, and MS data, along with the
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detailed experimental workflows, serve as a valuable resource for researchers in the fields of

organic synthesis, medicinal chemistry, and drug development, facilitating the accurate

identification and characterization of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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